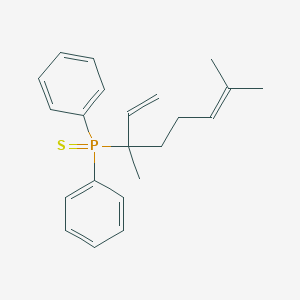
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable precursor containing the 3,7-dimethylocta-1,6-dien-3-yl group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines with different oxidation states.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Scientific Research Applications
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which (3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphane compound with three phenyl groups.
Diphenylphosphine: A simpler phosphane with two phenyl groups.
(3,7-Dimethylocta-1,6-dien-3-yl)phosphane: A related compound without the diphenyl groups.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both the 3,7-dimethylocta-1,6-dien-3-yl group and the diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
828282-68-4 |
|---|---|
Molecular Formula |
C22H27PS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H27PS/c1-5-22(4,18-12-13-19(2)3)23(24,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h5-11,13-17H,1,12,18H2,2-4H3 |
InChI Key |
HKOSYYFWEWEFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
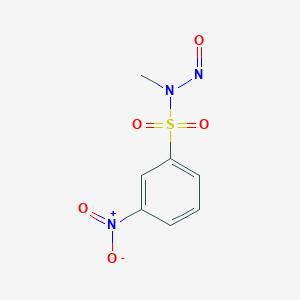
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
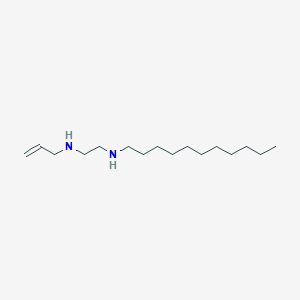
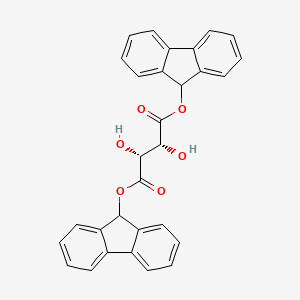

![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)

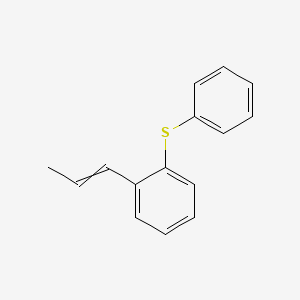
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
